![molecular formula C19H17F2NO6S2 B2886537 3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide CAS No. 896328-61-3](/img/structure/B2886537.png)
3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2NO6S2 and its molecular weight is 457.46. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds from sulfonamide-focused libraries, including derivatives similar to the specified compound, have shown promise in antitumor activity. For instance, N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-Chloro-7-Indolyl)-1,4-Benzenedisulfonamide, which share structural similarities, were identified as potent cell cycle inhibitors and have advanced to clinical trials due to their antimitotic and antiproliferative properties in various cancer cell lines. These findings are significant for understanding the oncolytic potential of such molecules (Owa et al., 2002).
Interaction with Tubulin
Sulfonamide drugs, including derivatives akin to the specified compound, have been found to bind to the colchicine site of tubulin, a protein essential for cell division. This interaction is reversible and results in inhibition of tubulin polymerization, a key process in cell mitosis. Such compounds show potential as antimitotic agents and are under clinical development for their antitumor properties (Banerjee et al., 2005).
Photophysical Properties
The photophysical properties of sulfonamide derivatives, including variations like the specified compound, have been studied extensively. These molecules exhibit fluorescence properties in the blue-green region, which vary with changes in the aryl part of the molecule. Such properties are crucial for their potential applications in biological and photophysical research (Bozkurt et al., 2016).
Inhibition of Carbonic Anhydrase
Sulfonamide derivatives have shown efficacy in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. Compounds structurally similar to the specified sulfonamide have been studied for their inhibition of different isozymes of carbonic anhydrase, which is significant for therapeutic applications in conditions like glaucoma, edema, and epilepsy (Blackburn & Türkmen, 2005).
Crystal Structure Analysis
Studies on sulfonamides, including those structurally related to the specified compound, have provided insights into their crystal structures and intermolecular interactions. This information is crucial for understanding the pharmacological activity and stability of these compounds (Suchetan et al., 2016).
Proton Exchange Membranes
Sulfonated derivatives of sulfonamides have been explored for their potential as proton exchange membranes in fuel cell applications. These studies focus on optimizing the sulfonation process and understanding the membrane properties for efficient energy production (Kim et al., 2008).
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO6S2/c1-27-17-9-8-15(11-16(17)21)30(25,26)22-12-19(18-3-2-10-28-18)29(23,24)14-6-4-13(20)5-7-14/h2-11,19,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHXNHSVRBTFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.